molecular formula C14H20ClNO3S B288290 5-chloro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide

5-chloro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide

Cat. No. B288290
M. Wt: 317.8 g/mol
InChI Key: NNFOCQBWZAWRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide, commonly known as MCC-950, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. MCC-950 has been found to inhibit the NLRP3 inflammasome, a protein complex that plays a key role in the immune system by initiating the production of pro-inflammatory cytokines. Inhibition of the NLRP3 inflammasome has been shown to have potential therapeutic effects in a variety of diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and type 2 diabetes.

Mechanism of Action

MCC-950 works by inhibiting the NLRP3 inflammasome, a protein complex that plays a key role in the immune system. The NLRP3 inflammasome is activated in response to a variety of stimuli, including infection, injury, and metabolic stress. Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines, which can contribute to the development and progression of a variety of diseases. MCC-950 works by binding to the NLRP3 inflammasome and preventing its activation, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Inhibition of the NLRP3 inflammasome by MCC-950 has been shown to have a variety of biochemical and physiological effects. Studies have shown that MCC-950 can reduce inflammation in a variety of disease models, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and type 2 diabetes. In addition, MCC-950 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. These effects are thought to be due to the reduction in pro-inflammatory cytokine production that occurs as a result of NLRP3 inflammasome inhibition.

Advantages and Limitations for Lab Experiments

One advantage of using MCC-950 in lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to selectively target the NLRP3 inflammasome without affecting other components of the immune system. In addition, MCC-950 has been shown to be effective in a variety of disease models, indicating its potential as a therapeutic agent. However, one limitation of using MCC-950 in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on MCC-950. One area of interest is the potential therapeutic applications of MCC-950 in diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and type 2 diabetes. Additional studies are needed to determine the optimal dosing and administration of MCC-950 in these disease models. Another area of interest is the development of more potent and selective NLRP3 inflammasome inhibitors, which could have even greater therapeutic potential. Finally, studies are needed to determine the long-term safety and efficacy of MCC-950 in humans, and to develop methods for large-scale production of the compound.

Synthesis Methods

MCC-950 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of several key intermediates, including 2-methylcyclohexanone, which is then converted to the final product through a series of chemical reactions. The synthesis of MCC-950 has been described in detail in the scientific literature, and has been optimized for large-scale production.

Scientific Research Applications

MCC-950 has been the subject of extensive scientific research in recent years, with a focus on its potential therapeutic applications. Studies have shown that MCC-950 can inhibit the NLRP3 inflammasome in vitro and in vivo, leading to a reduction in the production of pro-inflammatory cytokines. This has led to interest in MCC-950 as a potential therapeutic agent for a variety of diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and type 2 diabetes.

properties

Molecular Formula

C14H20ClNO3S

Molecular Weight

317.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C14H20ClNO3S/c1-10-5-3-4-6-12(10)16-20(17,18)14-9-11(15)7-8-13(14)19-2/h7-10,12,16H,3-6H2,1-2H3

InChI Key

NNFOCQBWZAWRKZ-UHFFFAOYSA-N

SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.